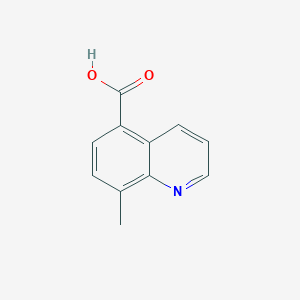

8-Methylquinoline-5-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

74316-52-2 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

8-methylquinoline-5-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6H,1H3,(H,13,14) |

InChI Key |

QJXFWYXZXLRASZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methylquinoline 5 Carboxylic Acid and Analogous Systems

Direct Oxidation Routes to 8-Methylquinoline-5-carboxylic Acid

Direct oxidation methods provide a straightforward approach to the synthesis of this compound by converting a pre-existing functional group at the 5-position into a carboxylic acid.

Oxidation of 8-Methylquinoline-5-carbaldehyde

One of the most direct routes to this compound involves the oxidation of its corresponding aldehyde, 8-methylquinoline-5-carbaldehyde. This transformation is a standard organic reaction, often achievable under mild conditions. While specific literature detailing this exact conversion is not abundant, the oxidation of an aldehyde group to a carboxylic acid is a well-established and efficient process in organic synthesis. The starting material, 8-methylquinoline-5-carbaldehyde, can be synthesized through various formylation reactions of 8-methylquinoline (B175542).

Catalytic Approaches Utilizing Oxidizing Agents (e.g., KMnO₄)

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting methyl groups on aromatic rings to carboxylic acids. This method can be applied to the synthesis of quinoline (B57606) carboxylic acids. For instance, the oxidation of phenolic compounds with permanganate has been shown to be catalyzed by manganese dioxide, which can form in situ. researchgate.net The reaction conditions, such as pH and the presence of catalysts, significantly influence the reaction's efficiency. researchgate.net While direct oxidation of 8-methylquinoline with KMnO₄ would likely target the methyl group, selective oxidation at the 5-position would require prior functionalization.

Functionalization of Related Methylquinolines to Access Quinoline Carboxylic Acids

An alternative strategy involves the modification of more readily available substituted methylquinolines to introduce the carboxylic acid functionality.

Aerobic Oxidation of Substituted 8-Methylquinolines in Palladium(II) Systems

Palladium-catalyzed aerobic oxidation has emerged as a powerful tool for the functionalization of C-H bonds. Research has demonstrated that Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids can catalyze the homogeneous and regioselective aerobic oxidation of 5- and 6-substituted 8-methylquinolines. researchgate.netrsc.orgrsc.orgnih.gov These reactions, typically conducted in an acetic acid-acetic anhydride (B1165640) solution, primarily yield the corresponding 8-quinolylmethyl acetates in high yields, with the corresponding 8-quinoline carboxylic acids being minor products. researchgate.netrsc.orgrsc.org

The catalytic cycle is believed to involve either a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) couple. researchgate.net The C-H activation step has been identified as the rate-limiting step in these oxidations. acs.org While this method predominantly produces acetates, the formation of carboxylic acids as byproducts indicates the potential for this pathway to be optimized for acid synthesis. For example, in the case of a fluorinated quinoline, the yield of the corresponding carboxylic acid was 7%. rsc.org

Table 1: Aerobic Oxidation of Substituted 8-Methylquinolines Catalyzed by Palladium(II) Complexes rsc.org

| Substrate (1) | Ligand | Yield of Acetate (B1210297) (2) (%) |

| 8-methylquinoline (1a) | H₂hpda | 79 |

| 8-methylquinoline (1a) | H₂pda | 66 |

| 5,8-dimethylquinoline | H₂hpda | 78 |

| 6-chloro-8-methylquinoline | H₂hpda | 85 |

| 6-bromo-8-methylquinoline | H₂hpda | 82 |

| 5-fluoro-8-methylquinoline | H₂hpda | 71 |

Reaction conditions: 5 mol% Pd catalyst, AcOH-Ac₂O, 80 °C, 24 h.

Oxidation of 7-Chloro-8-methylquinoline to 7-Chloro-8-quinolinecarboxylic Acid

The direct oxidation of the methyl group in substituted quinolines offers another route to quinoline carboxylic acids. A patented process describes the preparation of 7-chloroquinoline-8-carboxylic acids by the direct oxidation of the corresponding 8-methylquinoline compound. google.com This process utilizes nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium(V) or vanadium(IV) compound. google.com This method is highlighted as a significant improvement in terms of resource requirements, yield, and purity of the final product compared to previous methods that involved a bromomethyl intermediate. google.com

Nitration and Subsequent Oxidation of the Methyl Group in 8-Methylquinoline

A multi-step approach involving nitration followed by oxidation can also be employed. Quinoline undergoes electrophilic substitution, such as nitration, primarily at the 5- and 8-positions of the benzene (B151609) ring. uop.edu.pkstackexchange.com Nitration of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

Following the introduction of a nitro group, subsequent chemical transformations can be performed. For instance, the methyl group of a nitrated 8-methylquinoline derivative could be oxidized to a carboxylic acid. It has been noted that the nitration of 2-methylquinoline (B7769805) results in a mixture of 2-methyl-5-nitroquinoline (B1594748) and 2-methyl-8-nitroquinoline, which are difficult to separate. google.com This suggests that nitration of 8-methylquinoline would likely produce a mixture of nitro-isomers, which would then require separation before or after the oxidation of the methyl group.

Ozonolysis of 8-Methylquinoline for Related Pyridinecarboxylic Acids

While direct synthesis of this compound is often preferred, oxidative cleavage of the benzene ring of simpler quinoline precursors can provide access to pyridine (B92270) dicarboxylic acids. Ozonolysis is a powerful tool for this transformation. When applied to 8-methylquinoline, the benzene ring is cleaved, which after oxidative workup, would be expected to yield a pyridine dicarboxylic acid. The specific isomer(s) formed would depend on the regioselectivity of the ozone attack. This method highlights a synthetic strategy where the quinoline system serves as a scaffold to be later transformed into a different heterocyclic core.

Classical and Modern Approaches for Quinoline Carboxylic Acid Synthesis

The construction of the quinoline ring system has a rich history, with several classical methods still in wide use today, often with modern modifications to improve efficiency and substrate scope.

The Friedländer synthesis is a fundamental and widely utilized reaction for the formation of quinoline derivatives. nih.govwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org The reaction is typically catalyzed by acids or bases and can be performed under various conditions, including refluxing in aqueous or alcoholic solutions or at high temperatures without a catalyst. nih.govjk-sci.com

The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines. researchgate.net For instance, the reaction can be promoted by catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org The mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org The choice of reactants and conditions can be tailored to achieve specific substitution patterns on the quinoline ring.

Table 1: Overview of the Friedländer Synthesis

| Feature | Description |

| Reactants | 2-aminoaryl aldehyde/ketone and a compound with an α-methylene carbonyl group. organic-chemistry.org |

| Product | Substituted quinoline. jk-sci.com |

| Catalysts | Acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid), bases (e.g., NaOH, pyridine), Lewis acids. wikipedia.orgjk-sci.com |

| Solvents | Ethanol, methanol, DMF. jk-sci.com |

| Conditions | Typically reflux temperature (80–120 °C). jk-sci.com |

The Doebner-Miller reaction provides another classical route to quinolines, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org This method is also known as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org The reaction is generally catalyzed by strong acids like hydrochloric acid, and Lewis acids such as tin tetrachloride and scandium(III) triflate have also been employed. wikipedia.org

A significant variation is the Doebner reaction, which specifically synthesizes quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction is particularly relevant for the synthesis of analogs of this compound. nih.gov However, the traditional Doebner reaction often gives low yields with anilines bearing electron-withdrawing groups. To address this, a "Doebner hydrogen-transfer reaction" has been developed, which improves the yields for such substrates and demonstrates broad substrate generality. nih.gov This modified protocol has been successfully applied to the large-scale synthesis of bioactive quinoline derivatives. nih.gov

Table 2: Comparison of Doebner and Doebner-Miller Reactions

| Reaction | Reactants | Product |

| Doebner-Miller | Aniline, α,β-unsaturated carbonyl compound. wikipedia.org | Substituted quinoline. |

| Doebner | Aniline, aldehyde, pyruvic acid. wikipedia.org | Quinoline-4-carboxylic acid. |

Modern synthetic efforts often focus on improving efficiency through one-pot reactions, where multiple transformations occur in a single reaction vessel. Such protocols are valuable for the synthesis of complex molecules like carboxyl-substituted bisquinoline systems. For example, a one-pot synthesis of (E)-ethyl 4-phenyl-2-styrylquinoline-3-carboxylate derivatives has been reported through a tandem Friedländer annulation and Knoevenagel condensation. nih.gov Another approach involves a one-pot successive Arbuzov/Horner–Wadsworth–Emmons reaction sequence to generate 2,4-bis((E)-styryl)quinoline-3-carboxylates. rsc.orgresearchgate.net These methods highlight the power of combining multiple reaction steps to streamline the synthesis of highly functionalized quinoline carboxylic acid derivatives. nih.gov

Catalytic Systems and Reaction Conditions in Quinoline Carboxylic Acid Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions with high efficiency, selectivity, and functional group tolerance. The synthesis of quinoline carboxylic acids has greatly benefited from the development of advanced catalytic systems.

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of various functional groups onto the quinoline core, bypassing the need for pre-functionalized starting materials. nih.gov These reactions often employ a directing group to guide the catalyst to a specific C-H bond. colab.ws For instance, the 8-aminoquinoline (B160924) group can serve as a removable directing group for the palladium-catalyzed C-H functionalization of ferrocenecarboxylic acid. colab.ws

In the context of quinoline N-oxides, palladium catalysis typically favors functionalization at the C2 position. However, methods have been developed for the regioselective C8 arylation of quinoline N-oxides, which is a significant achievement in controlling site selectivity. acs.orgacs.org These reactions often utilize palladium acetate as the catalyst in the presence of various ligands and additives. nih.gov The choice of solvent, such as acetic acid, can also play a critical role in determining the outcome and selectivity of the reaction. acs.org Furthermore, palladium(0)-catalyzed intramolecular C-H functionalization of cyclopropane (B1198618) rings has been utilized to synthesize quinoline and tetrahydroquinoline derivatives in a one-pot protocol. rsc.org

Table 3: Examples of Palladium-Catalyzed C-H Functionalization in Quinoline Systems

| Substrate | Reaction Type | Position Functionalized | Catalyst/Reagents |

| 8-Methylquinoline-derived substrates | Acetoxylation of benzylic C-H | 8-methyl group | Pd(acac)₂, 2,6-pyridinedicarboxylate ligand, O₂ nih.gov |

| Quinoline N-oxides | Arylation | C8 | Pd(OAc)₂, iodoarenes acs.org |

| Ferrocenecarboxamide with 8-aminoquinoline directing group | Arylation/Alkylation | Ferrocenyl C-H | Pd catalyst, aryl/alkyl iodides colab.ws |

| Cyclopropane-containing precursors | Intramolecular C-H functionalization | - | Palladium(0) catalyst rsc.org |

Role of N-Hydroxyphthalimide and Azodiisobutyronitrile in Oxidation

The selective oxidation of a methyl group on an aromatic ring, such as in the conversion of 8-methylquinoline to this compound, is a challenging transformation that can be effectively achieved through free-radical pathways. A prominent metal-free catalytic system for such aerobic oxidations involves the synergistic use of N-Hydroxyphthalimide (NHPI) and an initiator like Azodiisobutyronitrile (AIBN). nih.gov

NHPI functions as a highly efficient organocatalyst for promoting free-radical processes through Hydrogen Atom Transfer (HAT) reactions. polimi.it The key to NHPI's catalytic activity is its in-situ generation of the phthalimide-N-oxyl (PINO) radical. polimi.itresearchgate.net This PINO radical is a highly electrophilic species that can readily abstract a hydrogen atom from a C-H bond, particularly an activated one like the methyl group on a quinoline ring. researchgate.netnih.gov

Initiation : The process begins with the generation of the PINO radical from NHPI. This initiation can be triggered thermally, photochemically, or by using a radical initiator. Azobisisobutyronitrile (AIBN) is a widely used thermal initiator. nih.govnih.gov Upon heating to temperatures typically above 60°C, AIBN decomposes, eliminating nitrogen gas and forming two 2-cyanoprop-2-yl radicals. nih.gov These initiator radicals can then abstract a hydrogen atom from NHPI to generate the catalytically active PINO radical.

Propagation : The PINO radical abstracts a hydrogen atom from the methyl group of the substrate (e.g., 8-methylquinoline), forming a carbon-centered benzyl-type radical and regenerating NHPI. researchgate.netnih.gov This carbon-centered radical then rapidly reacts with molecular oxygen (from the air) to produce a peroxyl radical. researchgate.net

Chain Transfer : The resulting peroxyl radical is sufficiently reactive to abstract a hydrogen atom from another molecule of NHPI, thereby forming a hydroperoxide product and another PINO radical. polimi.it This step propagates the radical chain. The hydroperoxide can then undergo further oxidation steps to yield the final carboxylic acid.

The combination of NHPI with AIBN has been successfully applied to the aerobic oxidation of various isopropyl aromatics to their corresponding hydroperoxides and phenols, demonstrating the system's efficacy in oxidizing activated C-H bonds. nih.gov The use of AIBN as an initiator is crucial for achieving high selectivity, as replacing it with certain transition-metal co-catalysts can lead to undesired decomposition of the hydroperoxide intermediates. nih.gov

| Component | Function in the Catalytic System | Key Mechanistic Step |

|---|---|---|

| N-Hydroxyphthalimide (NHPI) | Organocatalyst / Radical Precursor | Forms the Phthalimide-N-oxyl (PINO) radical, the primary hydrogen abstracting species. polimi.itresearchgate.net |

| Azodiisobutyronitrile (AIBN) | Radical Initiator | Thermally decomposes to generate initial radicals that start the catalytic cycle by activating NHPI. nih.govnih.gov |

| Molecular Oxygen (O₂) | Oxidant | Traps the carbon-centered radical formed after hydrogen abstraction to form a peroxyl radical. researchgate.net |

Influence of Chelate Ring Size and Strain in Palladium(II) Catalysts

Palladium-catalyzed reactions are fundamental to the synthesis of heterocyclic systems like quinolines. In many of these transformations, the palladium(II) catalyst is coordinated by one or more ligands to form a stable and reactive complex. When a single ligand binds to the metal center at two points, it forms a cyclic structure known as a chelate ring. The size of this ring and any associated steric or geometric strain significantly influence the catalyst's stability, activity, and selectivity. nih.govunex.esresearchgate.net

The stability of palladium(II) complexes is a critical factor, as these species can be more reactive and less stable than their platinum(II) counterparts. researchgate.net The formation of stable complexes through the use of appropriate chelating agents can mitigate this high reactivity, preventing the formation of undesired species and enhancing catalytic efficiency. unex.esresearchgate.net Ligands such as quinolinylaminophosphonates, for instance, can act as N,N-chelating agents, binding to a palladium(II) center through both the quinoline and aniline nitrogen atoms to form a stable palladacycle. nih.gov

The key factors influenced by the chelate ring are:

Bite Angle : This is the angle formed by the two donor atoms of the ligand and the central metal atom (L-M-L). The natural bite angle of a chelating ligand is determined by its backbone structure. For the catalytic reaction to proceed efficiently, the geometric preference of the transition state must be compatible with the bite angle imposed by the ligand. A mismatch can introduce strain, either preventing the catalyst from adopting its ideal geometry or raising the activation energy of the key catalytic step.

Ring Strain : The stability of the chelate ring depends on its size. Five- and six-membered chelate rings are generally the most stable and common in catalysis, as they minimize angle and torsional strain. The formation of smaller (four-membered) or larger (seven-membered or greater) rings often introduces significant strain, which can render the complex less stable or catalytically inactive.

Steric Effects : Bulky substituents on the chelating ligand can create steric strain within the complex. This strain can be beneficial, promoting reductive elimination to release the product, or detrimental, by hindering substrate binding. Studies on palladium(II) complexes with thiazine (B8601807) and thiazoline (B8809763) derivative ligands have shown that the presence of bulky substituents, such as phenyl groups, can significantly influence the biological activity of the complexes, suggesting that steric factors play a crucial role in their chemical reactivity. nih.govunex.es

In the context of quinoline synthesis, palladium-catalyzed C-H activation is a powerful tool. The regioselectivity of this activation can be controlled by directing groups, which often operate by forming a chelate ring with the palladium catalyst. For example, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be highly selective for the C8 position when using palladium acetate in acetic acid, a process in which cyclopalladation is a key step. acs.org The geometry of this transient palladacycle intermediate dictates the site of functionalization. The choice of ligand can dramatically alter this selectivity; phosphine-bound palladium catalysts often favor C2-arylation, highlighting how the coordination environment, including chelation, governs the reaction's outcome. acs.org

| Factor | Influence on Palladium(II) Catalysis | Relevance to Quinoline Synthesis |

|---|---|---|

| Chelate Ring Size | Determines the "bite angle" and overall thermodynamic stability of the catalyst. 5- and 6-membered rings are typically most stable. | Affects the stability and reactivity of the palladacycle intermediate, influencing catalytic turnover and efficiency. |

| Ring Strain | Can increase the reactivity of the complex, potentially accelerating catalytic steps like reductive elimination, but excessive strain leads to instability. | Can be tuned by ligand design to optimize the balance between catalyst stability and activity for C-C or C-N bond formations. |

| Steric Hindrance | Bulky ligands can control substrate access to the metal center and influence the regioselectivity of reactions like C-H activation. nih.govunex.es | Directs the palladium catalyst to a specific position on the quinoline precursor, enabling regioselective synthesis. acs.org |

Chemical Reactivity and Advanced Derivatization Studies

Carboxylic Acid Group Transformations

The carboxylic acid moiety is a primary site for chemical modification, enabling the formation of various functional derivatives.

Conversion to Carbonyl Chlorides (e.g., with Oxalyl Chloride or Thionyl Chloride)

The conversion of the carboxylic acid group in 8-methylquinoline-5-carboxylic acid to a more reactive carbonyl chloride is a fundamental step for further derivatization. This transformation is typically achieved using standard chlorinating agents such as oxalyl chloride or thionyl chloride. csbsju.edumasterorganicchemistry.com These reagents react with the carboxylic acid to produce the corresponding acyl chloride, which is a highly valuable intermediate in organic synthesis. masterorganicchemistry.com

The general mechanism involves the activation of the carboxylic acid by the chlorinating agent, followed by nucleophilic attack of the chloride ion. csbsju.edu For instance, when using thionyl chloride, the reaction proceeds with the formation of sulfur dioxide and hydrogen chloride as byproducts. masterorganicchemistry.com Similarly, oxalyl chloride decomposes into carbon dioxide, carbon monoxide, and hydrogen chloride during the reaction. csbsju.edu The choice between these reagents can sometimes be influenced by the desired reaction conditions and the ease of byproduct removal. reddit.com While both are effective, oxalyl chloride is often favored for its milder reaction conditions. The resulting 8-methylquinoline-5-carbonyl chloride is a key precursor for synthesizing amides and esters.

| Reagent | Byproducts | Catalyst (often used) |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | N,N-dimethylformamide (DMF) google.com |

| Oxalyl Chloride ((COCl)₂) | CO₂, CO, HCl | N,N-dimethylformamide (DMF) |

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions, yielding a wide array of derivatives.

Esterification: The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This equilibrium reaction produces an ester and water. masterorganicchemistry.com To drive the reaction towards the product, the alcohol is often used in excess or water is removed as it is formed. chemguide.co.uk Alternative, milder methods for esterification exist, utilizing reagents like sulfuryl fluoride (B91410) or proceeding via a benzyne-mediated pathway. organic-chemistry.org

Amidation: The formation of amides from this compound can be achieved by first converting the acid to its more reactive acyl chloride derivative, which then readily reacts with a primary or secondary amine. Direct amidation of the carboxylic acid with an amine is also possible, though it often requires high temperatures to dehydrate the initially formed ammonium (B1175870) carboxylate salt. More controlled methods may involve the use of coupling agents. youtube.comyoutube.com The resulting amides, particularly those derived from 8-aminoquinoline (B160924), have been explored for their potential as fluorescent probes for metal ions like zinc. nih.gov

Directed C-H Activation and Functionalization of the Quinoline (B57606) Core

The quinoline scaffold of this compound presents opportunities for direct functionalization through C-H activation, a powerful strategy in modern organic synthesis.

C(sp³)–H Bond Activation of the Methyl Group in 8-Methylquinolines

The methyl group at the 8-position of the quinoline ring is a key site for C(sp³)–H bond activation. nih.gov The nitrogen atom of the quinoline ring acts as a directing group, facilitating the formation of a cyclometalated intermediate with a transition metal catalyst. nih.govresearchgate.net This chelation-assisted activation allows for the selective functionalization of the otherwise inert C(sp³)–H bonds of the methyl group. researchgate.net This approach has been successfully employed for various transformations, including alkylation, arylation, and amidation reactions. researchgate.netacs.org

Transition Metal Catalysis in C-H Functionalization (e.g., Palladium, Cobalt, Rhodium)

A variety of transition metals, most notably palladium, cobalt, and rhodium, have been effectively used to catalyze the C-H functionalization of 8-methylquinolines. nih.govresearchgate.net

Palladium(II) catalysts have been utilized for the dual activation of C(sp³)–H and C(sp²)–H bonds in 8-methylquinoline (B175542) N-oxides. acs.org

Cobalt(III) catalysts, such as Cp*Co(III), have demonstrated high regioselectivity and stereoselectivity in the alkenylation of the C(sp³)–H bond of 8-methylquinoline with alkynes. acs.org They have also been used for allylation reactions. snnu.edu.cn

Rhodium(III) catalysts, often in the form of [Cp*RhCl₂]₂, are highly effective for a range of C-H functionalization reactions. researchgate.netrsc.orgnih.gov These include heteroarylations, alkylations with olefins, and methylations using organoboron reagents. acs.orgrsc.orgnih.govacs.org Ruthenium(II) catalysts have also been explored for amidation reactions. researchgate.net

The choice of metal catalyst can influence the type of transformation and the reaction conditions required. snnu.edu.cn

| Catalyst Type | Metal | Typical Reactions |

| Palladium(II) complexes | Palladium | Dual C(sp³)–H/C(sp²)–H activation acs.org |

| CpCo(III) complexes | Cobalt | Alkenylation, Allylation acs.orgsnnu.edu.cn |

| [CpRhCl₂]₂ | Rhodium | Heteroarylation, Alkylation, Methylation acs.orgrsc.orgnih.govacs.org |

| [(p-cymene)RuCl₂]₂ | Ruthenium | Amidation researchgate.net |

Regioselective Functionalization and Stereoselectivity Aspects

A significant advantage of transition metal-catalyzed C-H activation of 8-methylquinolines is the high degree of regioselectivity and, in some cases, stereoselectivity that can be achieved. acs.orgacs.org

Regioselectivity: The directing effect of the quinoline nitrogen atom ensures that functionalization occurs selectively at the C(sp³)–H bonds of the 8-methyl group. acs.org For instance, Rh(III)-catalyzed methylation with organoboron reagents results in highly regioselective monomethylation. acs.org Similarly, cobalt(III)-catalyzed alkenylation with alkynes proceeds with high regioselectivity. acs.org This precise control over the reaction site is a hallmark of directed C-H activation. nih.gov

Stereoselectivity: In reactions that form new stereocenters, such as the allylation of 8-methylquinolines with certain olefins, good to excellent stereoselectivity has been observed. snnu.edu.cn For example, the Rh(III)-catalyzed reaction with fluoroalkyl olefins can produce (Z)-alkenyl fluorides with high stereoselectivity. snnu.edu.cn The ability to control both regioselectivity and stereoselectivity is crucial for the synthesis of complex molecules with well-defined three-dimensional structures. rsc.org

Carbon–Heteroatom (C–N, C–F) Coupling Reactions

The strategic introduction of nitrogen and fluorine atoms into the quinoline framework can significantly influence the pharmacological properties of the resulting molecules. While the literature provides extensive details on the general reactivity of quinolines, specific examples of modern carbon-heteroatom coupling reactions, such as Buchwald-Hartwig amination or palladium-catalyzed fluorination, directly on the this compound core are not extensively documented in readily available literature.

However, the inherent reactivity of the quinoline system and the presence of the carboxylic acid group allow for theoretical and analogous applications of established synthetic methodologies. The formation of C–N bonds has been achieved through classical synthesis routes rather than direct cross-coupling. For instance, bifunctional derivatives have been synthesized from this compound, which involves creating aminomethyl derivatives. acs.org This is exemplified by the synthesis of 8-(N-methyl-N-2-propynyl)aminomethylquinolines. acs.org

Furthermore, the carboxylic acid moiety itself can be a handle for C–N bond formation through reactions like the Curtius or Schmidt rearrangements, which proceed through an isocyanate intermediate to yield an amine. Another advanced strategy is decarboxylative coupling, a modern technique where a carboxylic acid is replaced by another functional group. Transition-metal-free decarboxylative amination methods have been developed that work on a wide range of carboxylic acids, suggesting a potential, though not yet documented, route for the amination of this compound.

Information regarding direct C–F coupling on this compound is particularly sparse. Generally, the introduction of fluorine onto an aromatic ring requires specialized and often harsh conditions or the use of pre-functionalized starting materials, such as a bromo- or iodo-substituted quinoline, which could then undergo nucleophilic substitution or metal-catalyzed fluorination.

Formation of Complex Organic Molecules as Intermediates

The this compound scaffold is a valuable building block for creating more elaborate chemical structures, serving as a foundational intermediate for a variety of quinoline derivatives. smolecule.com

Precursor Role in the Synthesis of Quinoline Derivatives

This compound serves as a key starting material for producing more complex, functionalized quinoline molecules. Its synthesis is typically achieved via the Skraup reaction using 3-amino-p-toluic acid or by the hydrolysis of 5-cyano-8-methylquinoline. researchgate.net Once formed, the compound's carboxylic acid and methyl groups become reactive handles for further chemical modification.

Research has demonstrated its role as a precursor in the synthesis of various bifunctional derivatives. acs.org The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the methyl group can undergo reactions such as bromination. researchgate.net These transformations create a new set of intermediates with altered reactivity, paving the way for the construction of a diverse library of quinoline compounds.

A key reaction highlighting its precursor role is the conversion of the carboxylic acid to its corresponding acid chloride. This highly reactive intermediate can then readily react with a wide range of nucleophiles, such as amines or alcohols, to form amides and esters, respectively. This two-step process significantly broadens the scope of accessible derivatives starting from the parent carboxylic acid.

Scaffold for Multi-functionalized Quinoline Systems

The rigid bicyclic structure of this compound makes it an excellent scaffold for the development of multi-functionalized systems, where different bioactive components can be precisely positioned. The existing methyl and carboxylic acid groups provide initial points for derivatization, allowing for the systematic introduction of new functionalities.

One study detailed the synthesis of bifunctional derivatives by first converting the carboxylic acid at the C-5 position into an acid chloride. acs.org This intermediate was then reacted with N,N-dimethylaminoethanol to yield an amino-containing ester. In a parallel transformation, the methyl group at the C-8 position was brominated to create 8-bromomethyl-5-chloroformylquinoline, another versatile intermediate. This brominated compound can then be reacted with various nucleophiles, such as secondary amines, to introduce further complexity. acs.org

This strategic, stepwise functionalization of both the C-5 and C-8 positions demonstrates how the this compound backbone serves as a platform for building complex molecules with multiple functional domains. An example of this is the synthesis of 8-(N-methyl-N-2-propynyl)aminomethylquinolines, which possess potential as monoamine oxidase inhibitors. acs.org Such derivatizations are crucial in medicinal chemistry for exploring structure-activity relationships and developing new therapeutic agents. smolecule.com

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS 74316-52-2), specific, verifiable spectra and detailed peak lists are not available in the public domain through the conducted research.

While the existence and synthesis of this compound are mentioned in chemical literature, the detailed experimental characterization data required to fulfill the specific sections of the requested article—namely ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry—could not be located.

Information is readily available for the related precursor, 8-Methylquinoline, but not for the final carboxylic acid product as specified. To maintain scientific accuracy and adhere strictly to the user's request of focusing solely on this compound, the article cannot be generated without the foundational experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Techniques

High-Resolution Electrospray Ionization Mass Spectrometry (HRMS, ESI-MS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular mass. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized without significant fragmentation, allowing for the accurate measurement of the molecular ion.

For 8-Methylquinoline-5-carboxylic acid, HRMS confirms its elemental composition (C₁₁H₉NO₂). The technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental formulas. The experimentally determined monoisotopic mass would be compared against the theoretical value, with a minimal mass error (typically <5 ppm) confirming the molecular formula. nih.gov In positive ion mode (ESI+), the compound would be detected as the protonated molecule, [M+H]⁺.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₂ | smolecule.comsynquestlabs.com |

| Theoretical Exact Mass | 187.06333 g/mol | smolecule.com |

| Expected Ion (ESI+) | [C₁₁H₁₀NO₂]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. core.ac.uk Although direct GC-MS analysis of carboxylic acids can be challenging due to their polarity and low volatility, derivatization (e.g., methylation to form the corresponding ester) can be employed to improve chromatographic behavior. csfarmacie.cz

In a typical GC-MS analysis, the sample is volatilized and separated on a capillary column. The retention time (the time taken for the compound to elute from the column) is a characteristic property under specific conditions. As the compound elutes, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. This fragmentation pattern is used to confirm the compound's identity, often by comparison to spectral libraries. core.ac.uk The technique is also highly effective for assessing purity by detecting the presence of any contaminants, which would appear as separate peaks in the chromatogram. researchgate.net

Table 2: Expected GC-MS Parameters for this compound (as methyl ester derivative)

| Parameter | Expected Outcome |

|---|---|

| Gas Chromatography | |

| Retention Time | A single, sharp peak indicating a pure compound. |

| Mass Spectrometry | |

| Molecular Ion Peak (M⁺) | A peak corresponding to the molecular weight of the derivative. |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy of this compound provides insight into its conjugated π-electron system. The quinoline (B57606) core, being an aromatic heterocyclic system, exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions of the conjugated double bonds within the fused rings.

The presence of the nitrogen atom's lone pair of electrons also allows for n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. The carboxylic acid and methyl groups act as auxochromes, modifying the absorption profile compared to unsubstituted quinoline. These substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε), providing further evidence for the compound's specific substitution pattern. Analysis of the spectrum confirms the extent of conjugation and the electronic nature of the chromophore.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Conjugated quinoline ring system | UV (approx. 220-350 nm) |

X-ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the complete three-dimensional structure of a crystalline solid at the atomic level.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Growing a suitable single crystal of this compound allows for its analysis by single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and stereochemistry. researchgate.net The results would definitively show the planarity of the quinoline ring system and the precise geometry of the attached methyl and carboxylic acid groups. While this is the gold standard for structural elucidation, specific crystallographic data for this compound is not widely published. However, data from closely related structures, such as methyl quinoline-2-carboxylate, demonstrates the power of this technique to resolve atomic positions with high precision. researchgate.net

Table 4: Structural Information Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise x, y, z coordinates of each atom in the molecule. |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by non-covalent intermolecular forces. For this compound, the packing would be significantly influenced by hydrogen bonding.

Table 5: Potential Intermolecular Interactions in Crystalline this compound

| Functional Group | Potential Interaction | Role |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Donor (-OH) and Acceptor (C=O) |

| Quinoline Nitrogen | Hydrogen Bonding | Acceptor |

Electrochemical Characterization

Further research is required to determine the electrochemical characteristics of this compound.

Cyclic Voltammetry for Redox Properties (e.g., Oxidation and Reduction Potentials)

No published studies were found that report the oxidation and reduction potentials of this compound as determined by cyclic voltammetry.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and reactivity of 8-Methylquinoline-5-carboxylic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govnih.gov It is highly effective for determining optimized molecular geometry, analyzing molecular interactions, and evaluating the optical and electronic properties of compounds like quinoline (B57606) derivatives. nih.gov A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, indicating the molecule's capacity to act as an electrophile. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. wuxiapptec.comscirp.org

For quinoline-based systems, DFT calculations at levels like B3LYP/6-31G are commonly employed to determine these orbital energies. nih.gov While specific values for this compound require dedicated computation, the principles derived from studies on related quinoline derivatives provide a strong predictive framework. scirp.orgmdpi.com The calculated HOMO and LUMO energies are indicative of how charge transfer occurs within the molecule. scirp.org

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline System This table illustrates typical data obtained from DFT calculations on quinoline derivatives. Actual values for this compound may vary.

| Parameter | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.65 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.82 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.83 |

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the nitrogen atom and the oxygen atoms of the carboxylic acid would be expected to be electron-rich sites, while the hydrogen of the carboxylic acid would be an electropositive region. researchgate.net These computational tools allow for precise predictions of how the molecule will interact with other reagents.

Reaction Mechanism Elucidation

Theoretical modeling is crucial for elucidating the complex step-by-step pathways of chemical reactions, particularly for processes like C-H activation which are of significant interest for quinoline compounds.

The C(sp³)–H bond of the methyl group in 8-methylquinoline (B175542) is a key target for functionalization reactions catalyzed by transition metals like palladium (Pd), rhodium (Rh), and cobalt (Co). nih.govacs.orgresearchgate.net Computational studies have been vital in understanding the mechanism of this C-H activation. The most widely accepted pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. wikipedia.orgpanchakotmv.ac.in

The CMD mechanism is a pathway where the cleavage of the C-H bond and the formation of a new carbon-metal bond occur in a single transition state. wikipedia.org In the context of 8-methylquinoline derivatives, the reaction is facilitated by several factors:

Directing Group : The nitrogen atom of the quinoline ring acts as a directing group, coordinating to the metal catalyst and positioning it in proximity to the 8-methyl group. nih.govmdpi.com

External Base : A base, typically a carboxylate anion (like acetate) from the reaction medium, plays a crucial role by abstracting the proton from the methyl group. nih.govrsc.org

Computational models, using DFT, show that this process proceeds through a cyclic transition state involving the metal center, the C-H bond, and the external base. rsc.org This concerted process is generally found to have a lower activation energy barrier compared to other potential pathways, such as oxidative addition. wikipedia.orgpanchakotmv.ac.in

Computational modeling allows for the characterization of fleeting structures that cannot be easily isolated or observed experimentally, such as transition states and reaction intermediates. wikipedia.org In the CMD pathway for C-H activation of 8-methylquinoline, key species identified through calculations include:

Pre-catalyst Complex : An initial complex where the quinoline nitrogen and an external ligand (e.g., acetate) are coordinated to the metal center. nih.gov

Sigma (σ) Complex : A pre-activation intermediate where the C-H bond of the methyl group forms a weak agostic interaction with the metal center. nih.gov

CMD Transition State : The critical, highest-energy point on the reaction coordinate. It features a six-membered cyclic arrangement where the C-H bond is partially broken, the C-metal bond is partially formed, and the proton is being transferred to the carboxylate base. wikipedia.orgrsc.org

Cyclometalated Intermediate : The product of the C-H activation step, which is a stable complex containing a new bond between the carbon of the former methyl group and the metal center. nih.gov

By calculating the energies of these intermediates and transition states, chemists can construct a detailed energy profile of the entire reaction, providing a deep understanding of the mechanism. panchakotmv.ac.innih.gov

Thermodynamic and Kinetic Modeling of Chemical Reactions

Computational chemistry provides quantitative data on the feasibility and rate of chemical reactions.

Thermodynamic modeling involves calculating changes in state functions like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. researchgate.netnist.gov A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction. DFT calculations can accurately predict these values, helping researchers determine whether a proposed transformation of this compound is viable under specific conditions. nih.govscirp.org

Kinetic modeling focuses on the activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. mdpi.com This barrier is determined by the energy of the transition state relative to the reactants. A lower activation barrier corresponds to a faster reaction rate. Kinetic Isotope Effect (KIE) studies, both experimental and computational, can further probe the rate-limiting step of a reaction. For instance, a small KIE value (e.g., 1.28) observed in the C-H activation of a related system suggests that the C-H bond breaking step is only partially rate-limiting. nih.gov

Table 2: Representative Thermodynamic Parameters from DFT Calculations This table shows typical thermodynamic data that can be computed for a reaction involving a quinoline derivative.

| Parameter | Symbol | Description |

| Enthalpy of Formation | ΔHf | The change in enthalpy when one mole of the compound is formed from its constituent elements. |

| Gibbs Free Energy | ΔG | The energy associated with a chemical reaction that can be used to do work; indicates spontaneity. |

| Entropy | S | A measure of the randomness or disorder of a system. |

| Activation Energy | ΔG‡ | The Gibbs free energy difference between the transition state and the reactants; determines reaction rate. |

Through these combined computational approaches, a comprehensive, atom-level understanding of the chemical nature and reactivity of this compound can be achieved, guiding further experimental work and application development.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound can be inferred from the known spectral data of its constituent functional groups and related molecules, such as 8-methylquinoline and quinoline-4-carboxylic acid. chemicalbook.comchemicalbook.comnist.govchemicalbook.com

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating effect of the methyl group.

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 12.0-13.0 ppm, due to its acidic nature and potential for hydrogen bonding. libretexts.org

Quinoline Ring Protons: The protons on the heterocyclic and benzene (B151609) rings will appear in the aromatic region (approximately 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be complex due to the fused ring system and the influence of the substituents. For instance, the proton at position 2 (adjacent to the nitrogen) is expected to be the most deshielded among the ring protons.

Methyl Group Protons (-CH₃): The protons of the methyl group at position 8 are anticipated to resonate as a singlet in the upfield region, likely around 2.5-3.0 ppm. chemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet |

| Quinoline H2 | ~8.9 | Doublet |

| Quinoline Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Methyl (-CH₃) | ~2.8 | Singlet |

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carboxyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-185 ppm. libretexts.org

Quinoline Ring Carbons: The carbon atoms of the quinoline ring will appear in the aromatic region (approximately 120-150 ppm). The carbons directly attached to the nitrogen and the carboxylic acid group will have distinct chemical shifts.

Methyl Carbon (-CH₃): The methyl carbon will show a signal in the upfield region of the spectrum, typically around 20-25 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 165 - 185 |

| Quinoline Aromatic Carbons | 120 - 150 |

| Methyl (-CH₃) | 20 - 25 |

Predicted IR Spectrum:

The infrared spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid and the substituted quinoline ring.

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydrogen-bonded O-H group of the carboxylic acid. libretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected between 1710 and 1760 cm⁻¹. Conjugation with the quinoline ring may lower this frequency to the lower end of the range. libretexts.org

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the quinoline ring will appear in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

O-H Bend: An O-H bending vibration may be observed around 1400-1440 cm⁻¹ and 920 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong |

| Quinoline Ring | C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |

| Methyl Group | C-H Stretch | < 3000 | Medium to Weak |

Coordination Chemistry and Ligand Properties

8-Methylquinoline-5-carboxylic Acid as a Chelating Ligand

The presence of both a nitrogen atom within the quinoline (B57606) ring and an oxygen-containing carboxylic acid group suggests the potential for this molecule to act as a chelating agent, binding to a single metal center through multiple donor atoms.

This compound is anticipated to function as a bidentate ligand. Chelation would occur through the quinoline ring's nitrogen atom and the deprotonated oxygen atom of the 5-carboxylic acid group, forming a stable six-membered chelate ring with a coordinated metal ion. This coordination mode is analogous to that of the extensively studied 8-hydroxyquinoline (B1678124) (8-HQ) ligand, which forms stable complexes by binding through its quinoline nitrogen and deprotonated hydroxyl oxygen. researchgate.netnih.govscirp.org

The primary donor set for this compound is (N, O⁻). The methyl group at the 8-position, adjacent to the nitrogen donor, may introduce some steric hindrance that could influence the geometry and stability of the resulting metal complexes. However, studies on 8-methylquinoline (B175542) itself show that it readily participates in chelation to form cyclometallated complexes, indicating the nitrogen atom remains an effective coordination site. nih.gov Similarly, the related 8-hydroxyquinoline-2-carboxylic acid is known to act as a tridentate ligand, coordinating through the pyridine (B92270) nitrogen and both the phenolic and carboxylic oxygens, underscoring the ability of the quinoline-carboxylate structure to engage in chelation. uncw.edu

Based on the established chemistry of analogous quinoline-based ligands, this compound is expected to form stable complexes with a variety of transition metals. The (N, O⁻) donor set is particularly effective at coordinating with d-block elements. While specific synthesis of complexes with this compound is not widely reported, the formation of such complexes with metals like palladium, nickel, copper, zinc, and iron is highly probable.

The literature provides numerous examples of these metals forming stable complexes with related ligands, supporting this potential. For instance, nickel complexes of 8-amino-2-methylquinoline have been synthesized and characterized. wisdomlib.org Likewise, copper and zinc readily form complexes with derivatives of 8-hydroxyquinoline. scirp.orgnih.gov The formation of stable iron chelates is also a well-documented feature of ligands containing the 8-hydroxyquinoline scaffold. researchgate.net Palladium, known for its use in catalysis, forms complexes with various quinoline derivatives, often utilized in C-H activation reactions. nih.gov

Table 1: Examples of Metal Complex Formation with Analogous Quinoline Ligands

| Metal Ion | Analogous Ligand | Reference |

|---|---|---|

| Palladium(II) | 8-Methylquinoline | nih.gov |

| Nickel(II) | 8-Hydroxyquinoline | scirp.org |

| Copper(II) | 8-Hydroxyquinoline, 5-nitro-8-hydroxyquinoline-proline | scirp.orgnih.gov |

| Zinc(II) | 8-Hydroxyquinoline-2-carboxylic acid, 5-nitro-8-hydroxyquinoline-proline | uncw.edunih.gov |

Physicochemical Characterization of Metal Complexes

The characterization of metal complexes is crucial for understanding their stability, structure, and potential applications. Standard methods include stability constant measurements to quantify the strength of the metal-ligand interaction and X-ray diffraction to determine the precise three-dimensional structure.

Stability constants (log K) provide a quantitative measure of the equilibrium of complex formation in solution. These values are critical for predicting the conditions under which a complex will form and remain stable. pH-metric titration is a common technique used to determine these constants.

While stability constants for this compound complexes are not available in the surveyed literature, data from the closely related ligand 8-hydroxyquinoline-2-carboxylic acid (HQC) provides a valuable reference. Spectroscopic and pH-metric studies of HQC have been used to calculate the stability constants for its complexes with several divalent and trivalent metal ions. uncw.edu The high log K₁ values indicate the formation of very stable 1:1 metal-ligand complexes. uncw.edu

Table 2: Stability Constants (Log K₁) for Metal Complexes of the Analogous Ligand 8-Hydroxyquinoline-2-carboxylic acid (HQC) Data obtained in 0.1 M NaClO₄ at 25 °C. The ligand in this study is an analog and not this compound.

| Metal Ion | Log K₁ |

|---|---|

| Copper(II) | 12.00 |

| Lead(II) | 11.35 |

| Lanthanum(III) | 10.13 |

| Gadolinium(III) | 9.89 |

| Zinc(II) | 9.10 |

| Cadmium(II) | 8.57 |

| Calcium(II) | 6.16 |

| Magnesium(II) | 4.93 |

| Strontium(II) | 4.82 |

| Barium(II) | 4.10 |

Source: The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. uncw.edu

Structural Analysis of Metalloquinolates via X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.

No crystal structures have been reported for metal complexes of this compound. However, the structural analysis of metalloquinolates formed with analogous ligands offers insight into the likely geometries. For example, the crystal structure of bis(8-hydroxyquinoline-2-carboxylato)zinc(II) dihydrate, [Zn((HQC)H)₂]·2H₂O, has been determined. uncw.edu In this complex, two tridentate ligands coordinate to the central zinc ion, resulting in an octahedral geometry. uncw.edu Copper complexes with 8-hydroxyquinoline often exhibit a square-planar geometry. scirp.org These examples suggest that complexes of this compound could adopt various geometries depending on the metal ion and stoichiometry.

Table 3: Crystallographic Data for the Analogous Complex [Zn((HQC)H)₂]·2H₂O This interactive table contains data for an analogous compound, not a complex of this compound.

| Parameter | Value |

|---|---|

| Formula | C₂₀H₁₆N₂O₈Zn |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.152(3) |

| b (Å) | 9.227(4) |

| c (Å) | 15.629(7) |

| **α (°) ** | 103.978(7) |

| **β (°) ** | 94.896(7) |

| **γ (°) ** | 108.033(8) |

| Z | 2 |

Source: The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. uncw.edu

Catalytic Applications of Metal Complexes

Transition metal complexes are widely used as catalysts in a vast range of chemical transformations. Quinoline-based ligands are particularly valuable in catalysis because they can stabilize the metal center, influence its reactivity, and provide a scaffold for further functionalization.

There are no specific reports on the catalytic use of metal complexes derived from this compound. However, the potential for such applications is significant. A recent review highlights that the 8-methylquinoline framework is an ideal substrate for transition metal-catalyzed C-H activation and functionalization, a cornerstone of modern synthetic chemistry. nih.gov The presence of the chelating nitrogen atom is key to forming the cyclometallated intermediates necessary for these reactions. nih.gov

Furthermore, a palladium complex with the related ligand 8-hydroxyquinoline-5-sulfonic acid has been shown to be an efficient catalyst for Suzuki–Miyaura cross-coupling reactions, one of the most important carbon-carbon bond-forming reactions. researchgate.net Given these precedents, it is reasonable to propose that palladium or other transition metal complexes of this compound could serve as effective catalysts in organic synthesis, potentially in reactions like cross-coupling, C-H functionalization, or oxidation processes. Further research is needed to explore and develop these potential applications.

Homogeneous Catalysis involving Palladium(II) and Cobalt(III) Complexes.

The quinoline scaffold, particularly functionalized variants like 8-methylquinoline, serves as a versatile platform for the development of ligands in homogeneous catalysis. The coordination of such ligands to transition metals like palladium(II) and cobalt(III) has enabled a variety of C-H functionalization reactions.

Palladium(II) Catalysis:

Palladium-based catalysis is a powerful tool for the functionalization of C-H bonds. rsc.org In the context of 8-methylquinoline derivatives, palladium(II) complexes have been instrumental in mediating specific transformations. For instance, palladium(II) complexes derived from 2,6-pyridinedicarboxylic acids have been shown to catalyze the regioselective aerobic oxidation of 5- and 6-substituted 8-methylquinolines. nih.gov This reaction, conducted in an acetic acid-acetic anhydride (B1165640) solution, primarily yields the corresponding 8-quinolylmethyl acetates in high yields, with 8-quinoline carboxylic acids as minor products. nih.gov

Furthermore, a direct and regiospecific palladium-catalyzed α-ketoesterification of 8-methylquinoline derivatives with α-ketoacids has been developed. nih.gov This process is notable for its mild reaction temperature, compatibility with air, and absence of peroxide, leading to good yields of various α-ketoesters. nih.gov The scalability of this reaction to the gram level with a low catalyst loading (1 mol %) highlights its potential for larger-scale production. nih.gov Recovered palladium complexes, such as (Ph4P)2[Pd2I6], have also demonstrated excellent catalytic activity for the C-H functionalization of 8-methylquinoline, specifically in methoxylation reactions, with moderate product yields achieved after 6 hours. analis.com.my

The versatility of palladium(II) catalysis extends to various coupling reactions, although not always specific to this compound, the principles are applicable. For example, Pd(II) complexes with ligands derived from 3-aminoquinoline (B160951) have been used for the selective hydrogenation of (E)-1-methyl-4-(2-nitrovinyl)benzene. nih.govresearchgate.net These complexes, with a square planar geometry around the Pd(II) ion, show that catalytic activity increases with the amount of the complex used. nih.gov

Interactive Table of Palladium(II)-Catalyzed Reactions with Quinoline Derivatives

| Substrate | Catalyst System | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5- and 6-substituted 8-methylquinolines | Pd(II)/2,6-pyridinedicarboxylic acid | Aerobic Oxidation | 8-quinolylmethyl acetates | High | nih.gov |

| 8-Methylquinoline derivatives | Pd(OAc)2 | α-Ketoesterification | α-Ketoesters | Good | nih.gov |

| 8-Methylquinoline | (Ph4P)2[Pd2I6] | Methoxylation | Methoxy-8-methylquinoline | < 65% | analis.com.my |

Cobalt(III) Catalysis:

Cobalt catalysts, being more earth-abundant and less expensive than precious metals like palladium, are attracting significant interest for C-H functionalization. shu.ac.uk Cobalt(III) catalysts have been effectively used for the C-8 amidation of quinoline N-oxides, demonstrating high efficiency and compatibility with various functional groups. rsc.org The proposed mechanism for this reaction involves a C(8)-H activation of the quinoline-N-oxide by the Co(III) catalyst. rsc.org Similarly, Co(III) has been employed in the selective C-8 olefination and oxyarylation of quinoline-N-oxides. rsc.org

A well-defined, air-stable Cp*Co(III) catalyst has been successfully used for the C(sp³)–H bond activation of 8-methylquinoline, leading to a highly regioselective and stereoselective alkenylation with alkynes under mild conditions. acs.org Mechanistic studies suggest that the reaction proceeds via an external-base-assisted concerted metalation-deprotonation pathway. acs.org The development of cobalt-catalyzed C-H functionalization is a rapidly advancing field, with applications in the synthesis of complex quinoline derivatives. acs.orgrsc.org For instance, a cobalt-catalyzed remote C-H nitration of 8-aminoquinoline (B160924) compounds has been reported, operating through a single electron transfer (SET) mechanism with the inexpensive Co(NO3)2·6H2O as the catalyst. shu.ac.uk

Interactive Table of Cobalt(III)-Catalyzed Reactions with Quinoline Derivatives

| Substrate | Catalyst System | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline N-oxides | Co(III) catalyst | C-8 Amidation | C-8 amidated quinoline-N-oxide | Good to Excellent | rsc.org |

| Quinoline N-oxides | Co(III) catalyst | C-8 Olefination/Oxyarylation | C-8 functionalized quinoline-N-oxides | - | rsc.org |

| 8-Methylquinoline | Cp*Co(III) | C(sp³)–H Alkenylation | Alkenylated 8-methylquinoline | - | acs.org |

Design of Novel Catalytic Systems Utilizing Quinoline Carboxylate Ligands.

The design of novel catalytic systems often relies on the strategic selection of ligands that can tune the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. Quinoline carboxylate ligands, such as this compound, are of particular interest in this regard due to their bidentate nature, allowing for the formation of stable chelate complexes with metal ions.

The presence of both a nitrogen atom in the quinoline ring and a carboxylate group allows these ligands to coordinate with a metal center in a pincer-like fashion. This chelation can enhance the stability of the catalytic species and play a crucial role in directing the catalytic transformation to a specific site on the substrate. The carboxylate group, in particular, can act as a directing group, facilitating C-H activation at a specific position.

The combination of a Pd(0) complex with benzoic acid has been shown to catalyze the conversion of propargylic tryptamines to tetrahydro-β-carbolines. nih.gov Detailed studies revealed a synergistic effect between the organic acid and the metal catalyst, enabling sequential alkyne isomerization, indole (B1671886) C-H activation, and C-C reductive elimination. nih.gov This highlights the potential of carboxylic acids as co-catalysts in palladium-catalyzed reactions.

In the design of new catalytic systems, the synthesis of various quinoline derivatives is a key step. The Skraup reaction, involving the cyclization of 3-amino-p-toluic acid with glycerol (B35011) and sulfuric acid, is one method to produce this compound. smolecule.com Another route is the hydrolysis of 5-cyano-8-methylquinoline. smolecule.com The ability to synthesize a variety of substituted quinoline carboxylates allows for the fine-tuning of the ligand's properties to optimize catalytic performance.

The development of novel catalytic systems also extends to the use of different metals. For example, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com While not a carboxylate, the principle of using substituted quinoline ligands to create effective catalysts is well-demonstrated.

Interactive Table of Quinoline-Based Ligands in Catalysis

| Ligand Type | Metal | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Quinoline Carboxylate | Palladium | C-H Activation/Coupling | Potential for bidentate chelation and directing group effect. | nih.gov |

| 2,6-Pyridinedicarboxylic acid (as co-ligand) | Palladium | Aerobic Oxidation | Forms active Pd(II) complexes for regioselective oxidation. | nih.gov |

| (z)-2-((quinolin-3-ylimino)methyl)phenol | Palladium | Hydrogenation | Forms square planar Pd(II) complexes. | nih.gov |

Supramolecular Chemistry and Crystal Engineering

Noncovalent Interactions in Self-Assembly

The self-assembly of 8-methylquinoline-5-carboxylic acid into ordered solid-state structures would be predominantly governed by a combination of strong and weak noncovalent interactions.

Hydrogen Bonding Networks (N-H...O, O-H...O, Charge-Assisted Hydrogen Bonds)

Hydrogen bonding is anticipated to be the most significant directional force in the crystal packing of this compound. The carboxylic acid moiety is a versatile hydrogen bond donor (-O-H) and acceptor (C=O). This can lead to the formation of robust hydrogen-bonded synthons. For instance, the classic carboxylic acid dimer, a cyclic R²₂(8) motif formed through O-H···O hydrogen bonds between two molecules, is a common and highly stable arrangement.

Furthermore, the quinoline (B57606) nitrogen atom can act as a hydrogen bond acceptor. This allows for the possibility of O-H···N hydrogen bonds, linking the carboxylic acid group of one molecule to the heterocyclic ring of another. In the event of proton transfer from the carboxylic acid to the quinoline nitrogen, charge-assisted hydrogen bonds of the N⁺-H···O⁻ type could form, which are significantly stronger and would play a dominant role in the crystal packing.

Pi-Stacking Interactions involving the Quinoline Core

The planar aromatic system of the quinoline core is predisposed to engage in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are crucial for the stabilization of extended structures. The stacking can occur in various geometries, including face-to-face and offset arrangements, with typical centroid-to-centroid distances in the range of 3.3 to 3.8 Å. The presence of the methyl group at the 8-position could influence the stacking geometry by introducing steric hindrance, potentially favoring offset or edge-to-face interactions.

Formation of Supramolecular Architectures

The interplay of the aforementioned noncovalent interactions would dictate the formation of supramolecular architectures of varying dimensionalities.

One-Dimensional (1D) Chains and Tapes

The strong directional nature of hydrogen bonds would likely lead to the formation of one-dimensional chains or tapes. For example, a catemeric chain could form through a head-to-tail arrangement of O-H···N hydrogen bonds between the carboxylic acid and the quinoline nitrogen of adjacent molecules. Alternatively, the formation of carboxylic acid dimers could be linked into tapes through π-stacking interactions or weaker C-H···O bonds.

Two-Dimensional (2D) Sheets and Three-Dimensional (3D) Frameworks

The extension of the supramolecular assembly from one to two or three dimensions would rely on the synergistic action of multiple noncovalent interactions. One-dimensional chains could be cross-linked into two-dimensional sheets via π-stacking of the quinoline cores. These sheets could then further assemble into a three-dimensional framework through interlayer interactions, which could include weaker van der Waals forces or further hydrogen bonding if solvent molecules are incorporated into the crystal lattice. The specific arrangement would be highly dependent on the crystallization conditions.

Crystal Engineering Principles

Crystal engineering provides a framework for the rational design of molecular solids with desired structures and properties. This is achieved by understanding and utilizing the various non-covalent interactions that govern the formation of a crystalline lattice.

The properties of molecular crystals are intrinsically linked to their internal arrangement. For instance, the relative orientation of quinoline rings will significantly affect the electronic properties, such as charge transport, which is a key consideration in materials science. The presence of both a hydrogen-bond donor (the carboxylic acid) and acceptors (the quinoline nitrogen and the carbonyl oxygen) suggests the potential for robust, directional interactions that can be exploited to create specific supramolecular architectures.

The design process involves considering how modifications to the molecular structure or the crystallization conditions can influence the final crystal packing. For example, the introduction of different substituent groups could alter the electronic nature of the quinoline ring, thereby modulating π-π stacking interactions. The choice of solvent during crystallization can also play a crucial role, as solvent molecules can be incorporated into the crystal lattice or influence the formation of different polymorphic forms.

A key aspect in the design of molecular crystals is the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For this compound, the carboxylic acid group is expected to be a primary driver of self-assembly, likely forming dimeric structures through strong O-H···O hydrogen bonds, a common and stable motif in carboxylic acids.

Control over the self-assembly of this compound is exercised through the strategic manipulation of intermolecular forces. The molecular design of this compound offers several handles for steering the assembly process.

Hydrogen Bonding: The carboxylic acid group is the most potent hydrogen-bond donor and acceptor in the molecule. It is highly probable that it will form centrosymmetric dimers via O-H···O hydrogen bonds, a well-established and highly predictable supramolecular synthon in carboxylic acids. mdpi.com Additionally, the nitrogen atom of the quinoline ring can act as a hydrogen-bond acceptor, potentially leading to the formation of O-H···N hydrogen bonds between the carboxylic acid of one molecule and the quinoline nitrogen of another. This type of interaction is frequently observed in the crystal structures of quinoline carboxylic acid derivatives. The formation of such hydrogen-bonded chains or networks would significantly influence the crystal packing.

π-π Stacking Interactions: The aromatic quinoline ring system is prone to π-π stacking interactions. The relative arrangement of these rings (e.g., parallel-displaced or T-shaped) will be influenced by the electronic properties of the ring and the steric hindrance imposed by the methyl and carboxylic acid groups. The presence of the electron-donating methyl group can influence the quadrupole moment of the aromatic system, which in turn affects the geometry and strength of the π-π stacking. rsc.org Control over these interactions is crucial for tuning the optical and electronic properties of the resulting material.

Advanced Applications in Materials Science Research

Development of Functional Materials

The inherent properties of the quinoline (B57606) scaffold, combined with the ability to modify its structure, make 8-Methylquinoline-5-carboxylic acid and its derivatives promising building blocks for advanced materials. smolecule.com

Design of New Materials with Specific Electronic Properties

Quinoline derivatives are recognized for their role in creating materials with specific electronic characteristics. smolecule.com The delocalized π-electron system of the quinoline ring provides a basis for charge transport, a fundamental property for electronic materials. While specific research on the electronic properties of materials derived directly from this compound is emerging, the broader family of quinoline-based materials has been investigated for applications in electronics. For instance, conjugated polymers, a class of materials that can be engineered with quinoline derivatives, are known to facilitate charge transport between inorganic conducting metals and organic systems.

Exploration of Novel Materials with Tunable Optical Properties

The quinoline nucleus is a known fluorophore, and its derivatives are actively researched for their optical properties, including potential use in light-emitting applications. While direct data on the photoluminescent properties of this compound is not extensively available, related quinoline compounds have shown significant promise. For example, derivatives of 8-hydroxyquinoline (B1678124) have been utilized as fluorescent probes, demonstrating the tunability of their optical response upon interaction with metal ions. This suggests that the incorporation of this compound into larger molecular structures or material matrices could lead to novel materials with tailored light-emitting or sensing capabilities.

Precursor in Polymer Chemistry

The bifunctional nature of this compound, possessing a carboxylic acid group capable of undergoing condensation reactions, suggests its potential as a monomer in polymer synthesis.

Role of Carboxylic Acids in the Production of Polyesters and Polyamides